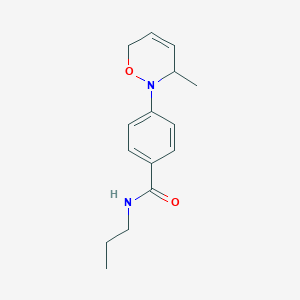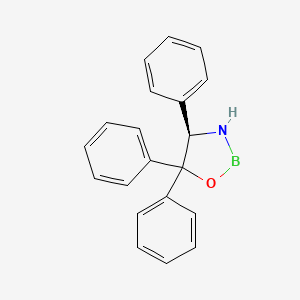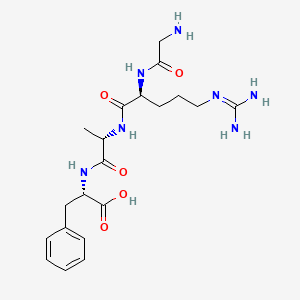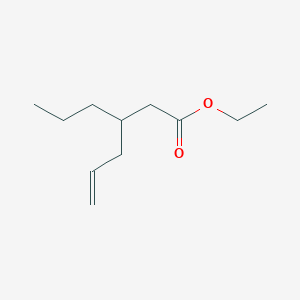![molecular formula C16H17NOS B14265163 1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine CAS No. 182194-98-5](/img/structure/B14265163.png)
1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a phenyl-pentenyl-thio group and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide typically involves the reaction of pyridine N-oxide with a phenyl-pentenyl-thio compound. One common method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, yields the desired product . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The phenyl-pentenyl-thio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The phenyl-pentenyl-thio group can engage in π-π interactions and hydrogen bonding, while the oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-Phenyl-4-pentenyl)thio]pyridine: Lacks the oxide group, resulting in different reactivity and applications.
2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfoxide: Contains a sulfoxide group instead of an oxide, leading to different chemical properties.
2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfone:
Uniqueness
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is unique due to the presence of both the phenyl-pentenyl-thio group and the oxide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
182194-98-5 |
|---|---|
Formule moléculaire |
C16H17NOS |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-oxido-2-(1-phenylpent-4-enylsulfanyl)pyridin-1-ium |
InChI |
InChI=1S/C16H17NOS/c1-2-3-11-15(14-9-5-4-6-10-14)19-16-12-7-8-13-17(16)18/h2,4-10,12-13,15H,1,3,11H2 |
Clé InChI |
MWHVSYZSEOSFSN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


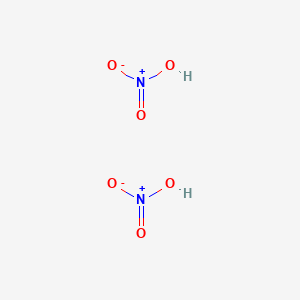
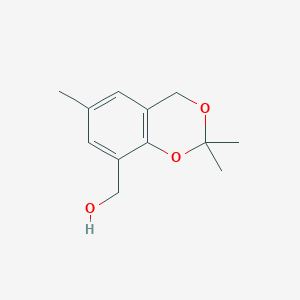
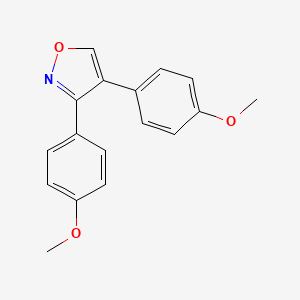
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
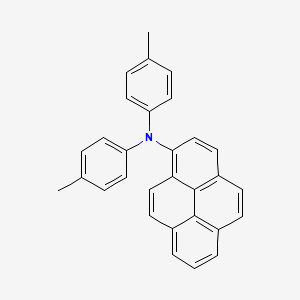

![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
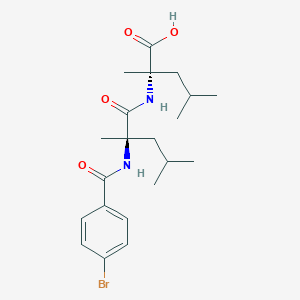
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
